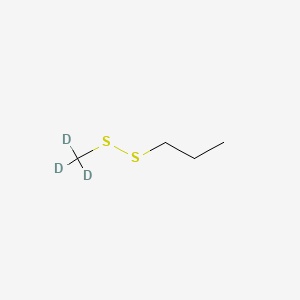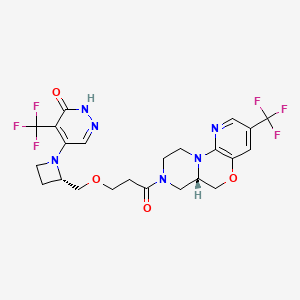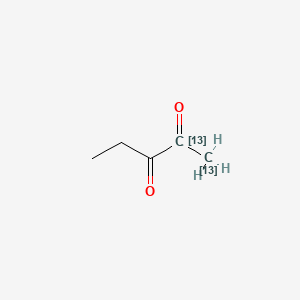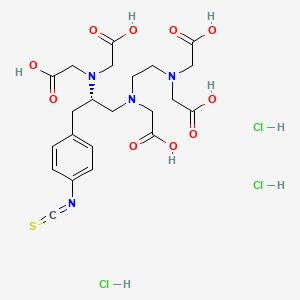
MA-PEG4-VC-PAB-DMEA-duocarmycin DM
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MA-PEG4-VC-PAB-DMEA-duocarmycin DM is a drug-linker conjugate used in antibody-drug conjugates (ADCs). It combines the DNA minor-groove alkylator Duocarmycin DM with the linker MA-PEG4-VC-PAB-DMEA. This compound is primarily used in targeted cancer therapy due to its potent cytotoxic effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MA-PEG4-VC-PAB-DMEA-duocarmycin DM involves multiple steps:
Synthesis of Duocarmycin DM: This step involves the preparation of the DNA minor-groove alkylator.
Preparation of the Linker MA-PEG4-VC-PAB-DMEA: This involves the synthesis of the linker molecule that will connect Duocarmycin DM to the antibody.
Conjugation: The final step involves linking Duocarmycin DM to the linker MA-PEG4-VC-PAB-DMEA under specific reaction conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product .
Análisis De Reacciones Químicas
Types of Reactions
MA-PEG4-VC-PAB-DMEA-duocarmycin DM undergoes various chemical reactions, including:
Alkylation: The DNA minor-groove alkylator Duocarmycin DM alkylates DNA, leading to cytotoxic effects.
Hydrolysis: The linker MA-PEG4-VC-PAB-DMEA can undergo hydrolysis under specific conditions
Common Reagents and Conditions
Alkylation: Requires the presence of DNA and occurs under physiological conditions.
Hydrolysis: Typically occurs in aqueous environments and can be catalyzed by acids or bases
Major Products
Alkylation: Leads to the formation of DNA adducts, which are cytotoxic.
Hydrolysis: Results in the breakdown of the linker molecule
Aplicaciones Científicas De Investigación
MA-PEG4-VC-PAB-DMEA-duocarmycin DM has several scientific research applications:
Chemistry: Used in the study of DNA alkylation and its effects.
Biology: Employed in research on cell death mechanisms and DNA damage responses.
Medicine: Integral in the development of targeted cancer therapies, particularly in the form of ADCs.
Industry: Used in the production of ADCs for cancer treatment
Mecanismo De Acción
MA-PEG4-VC-PAB-DMEA-duocarmycin DM exerts its effects through the following mechanism:
Targeting: The antibody component of the ADC targets specific cancer cells.
Internalization: The ADC is internalized by the cancer cell.
Release: The linker MA-PEG4-VC-PAB-DMEA is cleaved, releasing Duocarmycin DM.
DNA Alkylation: Duocarmycin DM alkylates the DNA, leading to cell death
Comparación Con Compuestos Similares
Similar Compounds
MA-PEG4-VC-PAB-DMEA-duocarmycin SA: Another ADC linker that incorporates Duocarmycin SA.
Auristatin: Used in ADCs for its potent cytotoxic effects.
Maytansinoids: Another class of cytotoxic agents used in ADCs
Uniqueness
MA-PEG4-VC-PAB-DMEA-duocarmycin DM is unique due to its specific combination of Duocarmycin DM and the MA-PEG4-VC-PAB-DMEA linker, which provides targeted delivery and potent cytotoxic effects .
Propiedades
Fórmula molecular |
C68H89ClN12O17 |
|---|---|
Peso molecular |
1382.0 g/mol |
Nombre IUPAC |
[(1S)-1-(chloromethyl)-3-[5-[2-(dimethylamino)ethoxy]-1H-indole-2-carbonyl]-1,2-dihydrobenzo[e]indol-5-yl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C68H89ClN12O17/c1-44(2)62(76-58(83)22-29-92-32-34-94-36-37-95-35-33-93-30-24-71-57(82)21-25-80-59(84)19-20-60(80)85)64(87)75-53(12-9-23-72-66(70)89)63(86)73-48-15-13-45(14-16-48)43-97-67(90)78(5)26-27-79(6)68(91)98-56-40-55-61(51-11-8-7-10-50(51)56)47(41-69)42-81(55)65(88)54-39-46-38-49(17-18-52(46)74-54)96-31-28-77(3)4/h7-8,10-11,13-20,38-40,44,47,53,62,74H,9,12,21-37,41-43H2,1-6H3,(H,71,82)(H,73,86)(H,75,87)(H,76,83)(H3,70,72,89)/t47-,53+,62+/m1/s1 |
Clave InChI |
ZIOJHGVQGRMKCA-WWEQPALJSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OC2=CC3=C([C@@H](CN3C(=O)C4=CC5=C(N4)C=CC(=C5)OCCN(C)C)CCl)C6=CC=CC=C62)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN7C(=O)C=CC7=O |
SMILES canónico |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OC2=CC3=C(C(CN3C(=O)C4=CC5=C(N4)C=CC(=C5)OCCN(C)C)CCl)C6=CC=CC=C62)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN7C(=O)C=CC7=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(3-chlorophenyl)-8-[[1-(4-methyl-2-nitrophenyl)triazol-4-yl]methoxy]quinazolin-2-amine](/img/structure/B15136889.png)
![N'-[[2-(2,3-dichlorophenoxy)phenyl]methyl]-N,N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B15136894.png)



![acetamide;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate](/img/structure/B15136913.png)



![sodium;(5R)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15136938.png)

